3-(Hydroxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Overview
Description
3-(Hydroxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. It features a fused ring system that combines pyrazole and pyrimidine moieties, which are known for their diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-3-methyl-1H-pyrazole with formic acid and formaldehyde. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrazolo[3,4-d]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3-(Carboxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.
Reduction: 3-(Hydroxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Hydroxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals due to its versatile reactivity and biological activity.
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with key residues in the enzyme’s active site.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another fused heterocyclic compound with similar biological activities.
Pyrido[3,4-d]pyrimidine: Known for its kinase inhibitory properties and used in cancer treatment.
Uniqueness
3-(Hydroxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Its hydroxymethyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
3-(hydroxymethyl)-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2/c1-11-6-5(4(2-12)10-11)7(13)9-3-8-6/h3,12H,2H2,1H3,(H,8,9,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBOGVTUZWACBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=N1)CO)C(=O)NC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10717091 |
Source
|
Record name | 3-(Hydroxymethyl)-1-methyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10717091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260656-84-5 |
Source
|
Record name | 3-(Hydroxymethyl)-1-methyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10717091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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